Cas no 2098058-50-3 (1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole)
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
- F2198-8116
- AKOS026725802
- 2098058-50-3
- 1-ethyl-6-methyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole
- 1H-Imidazo[1,2-b]pyrazole, 1-ethyl-6-methyl-7-(3-pyridinyl)-
-
- Inchi: 1S/C13H14N4/c1-3-16-7-8-17-13(16)12(10(2)15-17)11-5-4-6-14-9-11/h4-9H,3H2,1-2H3
- InChI Key: PHTRUNYJSJXPJZ-UHFFFAOYSA-N
- SMILES: N1(C=CN2C1=C(C1C=NC=CC=1)C(C)=N2)CC
Computed Properties
- Exact Mass: 226.121846464g/mol
- Monoisotopic Mass: 226.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.1Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- pka: 4.83±0.12(Predicted)
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E154296-100mg |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1h-imidazo[1,2-b]pyrazole |
2098058-50-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E154296-500mg |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1h-imidazo[1,2-b]pyrazole |
2098058-50-3 | 500mg |
$ 435.00 | 2022-06-05 | ||
| TRC | E154296-1g |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1h-imidazo[1,2-b]pyrazole |
2098058-50-3 | 1g |
$ 660.00 | 2022-06-05 | ||
| Life Chemicals | F2198-8116-0.25g |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole |
2098058-50-3 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
| Life Chemicals | F2198-8116-0.5g |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole |
2098058-50-3 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
| Life Chemicals | F2198-8116-1g |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole |
2098058-50-3 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
| Life Chemicals | F2198-8116-2.5g |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole |
2098058-50-3 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
| Life Chemicals | F2198-8116-5g |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole |
2098058-50-3 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
| Life Chemicals | F2198-8116-10g |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole |
2098058-50-3 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole: A Comprehensive Overview
1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole (CAS No: 2098058-50-3) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The molecule's structure features a pyridine ring fused with an imidazo[1,2-b]pyrazole moiety, along with substituents such as an ethyl group and a methyl group at specific positions, contributing to its distinctive properties.
The synthesis of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole involves multi-step organic reactions, often utilizing coupling agents and transition metal catalysts to achieve the desired product. Recent advancements in synthetic methodologies have enabled the efficient construction of such heterocyclic compounds, making them more accessible for research and development purposes. The compound's synthesis is a testament to the ingenuity of modern organic chemistry and its ability to construct intricate molecular architectures.
One of the most promising aspects of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole lies in its biological activity. Studies have demonstrated that this compound exhibits potent inhibitory effects on various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to modulate kinase activity, a critical target in anti-cancer drug development. These findings underscore the potential of this compound as a lead molecule for drug discovery efforts.
In addition to its pharmacological properties, 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-imidazo[1,2-b]pyrazole has also been explored for its role in chemical biology and materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a semiconductor material or as a component in light-emitting diodes (LEDs), showcasing its versatility across different scientific domains.
The structural features of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-imidazo[1,2-b]pyrazole play a crucial role in determining its reactivity and functionality. The imidazo[1,2-b]pyrazole core is known for its aromaticity and conjugation capabilities, which enhance the molecule's stability and electronic properties. The presence of the pyridine ring further contributes to these characteristics while introducing additional functional groups that can be exploited for chemical modifications.
Recent studies have also focused on the stereochemistry and conformational flexibility of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-imidazo[1,2-b]pyrazole, revealing insights into how these factors influence its biological activity. Computational modeling techniques have been employed to predict the compound's binding affinity to various protein targets, providing valuable data for rational drug design strategies.
In conclusion, CAS No: 2098058-50-X represents a significant advancement in organic chemistry with wide-ranging implications across multiple scientific disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in future developments in medicine and materials science.
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